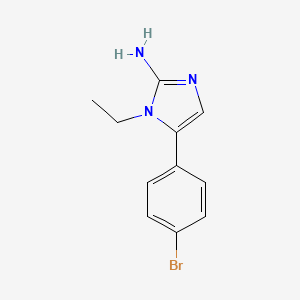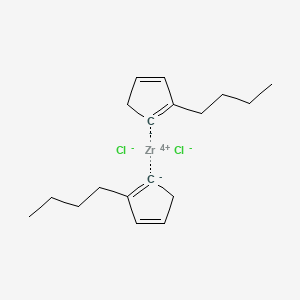
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) is a chemical compound with the molecular formula C20H44N4Na3O16S4. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its buffering capacity, making it valuable in biological and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
科学研究应用
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to provide a stable pH environment for enzymatic reactions and cell cultures.
Medicine: It is used in pharmaceutical formulations to enhance the stability and efficacy of drugs.
作用机制
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) primarily involves its buffering capacity. The compound can donate or accept protons to maintain a stable pH in various environments. This property is crucial in biological systems where pH fluctuations can affect enzymatic activity and cellular functions .
相似化合物的比较
Similar Compounds
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) disodium salt
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) dihydrate
Uniqueness
Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) offers a higher buffering capacity and stability under various conditions. Its unique molecular structure allows it to perform effectively in a wide range of applications, making it a preferred choice in many scientific and industrial settings .
属性
分子式 |
C20H44N4Na3O16S4 |
|---|---|
分子量 |
793.8 g/mol |
InChI |
InChI=1S/2C10H22N2O8S2.3Na/c2*13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;;/h2*9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;; |
InChI 键 |
MAOJFINLIAUPQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na].[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)

![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)

